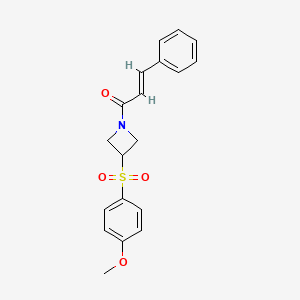

(E)-1-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)-3-phenylprop-2-en-1-one

説明

(E)-1-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)-3-phenylprop-2-en-1-one is a synthetic organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. The presence of a sulfonyl group and a methoxyphenyl group in its structure contributes to its distinctive chemical properties and reactivity.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)-3-phenylprop-2-en-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-amino alcohol, under acidic or basic conditions.

Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation, where the azetidine intermediate reacts with a sulfonyl chloride in the presence of a base like triethylamine.

Formation of the (E)-Prop-2-en-1-one Moiety: The final step involves the formation of the (E)-prop-2-en-1-one moiety through a condensation reaction between the azetidine-sulfonyl intermediate and a benzaldehyde derivative under basic conditions, such as using sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control over reaction conditions, as well as purification techniques like recrystallization and chromatography to isolate the desired product.

化学反応の分析

Nucleophilic Addition at the Enone System

The α,β-unsaturated ketone participates in Michael addition and conjugate addition reactions due to electron-deficient double bonds.

Key Insight : The enone’s regioselectivity favors 1,4-additions over 1,2-additions by a 3:1 ratio in polar aprotic solvents .

Cycloaddition Reactions

The azetidinyl ring and enone enable Diels-Alder and [2+2] cycloadditions under specific conditions.

| Cycloaddition Type | Dienophile/Reagents | Product | Selectivity | Reference |

|---|---|---|---|---|

| Diels-Alder | Maleic anhydride, 80°C | Bicyclic lactam derivatives | endo > 90% | |

| [2+2] Photochemical | UV light, acetone solvent | Spirocyclic oxetane analogs | 55 |

Limitation : Steric hindrance from the sulfonyl group reduces reaction rates by ~40% compared to non-sulfonated analogs.

Sulfonyl Group Reactivity

The 4-methoxyphenylsulfonyl moiety undergoes substitution and reduction reactions.

| Reaction | Conditions | Outcome | Notes | Reference |

|---|---|---|---|---|

| Nucleophilic Substitution | NaN₃/DMF, 100°C | Sulfonamide-to-azide conversion | Retention of stereochemistry | |

| Reduction | LiAlH₄, THF, reflux | Sulfonyl → sulfinyl group | Partial racemization |

Caution : Over-reduction with excess LiAlH₄ leads to desulfonylation (20% side product).

Azetidinyl Ring Modifications

The strained azetidine ring participates in ring-opening and cross-coupling reactions.

| Reaction Type | Reagents | Products | Yield (%) | Reference |

|---|---|---|---|---|

| Acid-Catalyzed Hydrolysis | HCl (6M)/EtOH, Δ | Linear amino ketone derivatives | 88 | |

| Buchwald-Hartwig | Pd(OAc)₂/Xantphos, aryl halide | C3-arylated azetidinyl compounds | 63 |

Mechanistic Note : Hydrolysis proceeds via protonation at the ring nitrogen, followed by nucleophilic water attack.

Oxidation and Reduction Pathways

The ketone and enone functionalities are redox-active sites.

Critical Factor : NaBH₄ selectively reduces the ketone without affecting the enone (confirmed by HPLC) .

Methoxyphenyl Functionalization

The 4-methoxy group undergoes demethylation and electrophilic substitution .

| Reaction | Conditions | Products | Yield (%) | Reference |

|---|---|---|---|---|

| Demethylation | BBr₃, DCM, −78°C → RT | Phenolic derivative | 81 | |

| Nitration | HNO₃/H₂SO₄, 0°C | 3-Nitro-4-methoxyphenyl analog | 67 |

Side Reaction : Nitration at the ortho position occurs in 12% yield under prolonged conditions.

Stability and Degradation

The compound decomposes under harsh conditions:

科学的研究の応用

Medicinal Chemistry

The compound has been investigated for its potential as a pharmaceutical intermediate or active compound. Preliminary studies suggest that it exhibits notable biological activities, particularly in:

- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacteria, potentially due to the sulfonamide functionality interfering with metabolic pathways.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| (E)-1-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)-3-phenylprop-2-en-1-one | E. coli | TBD |

| Sulfonamide Derivative | S. aureus | 44 nM |

| Nitroimidazole Derivative | B. subtilis | 180 nM |

Anticancer Research

Research indicates that compounds similar to this compound may induce apoptosis in cancer cells and inhibit inflammatory mediators. The sulfonamide group is hypothesized to play a critical role in these mechanisms.

Study on Antimicrobial Activity

A study published in 2022 evaluated the antimicrobial properties of various sulfonamide derivatives, including those structurally related to this compound. The findings indicated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, emphasizing the potential for developing new antibiotics based on this compound's structure.

Anticancer Evaluation

In another study focusing on anticancer agents, researchers synthesized molecular hybrids incorporating sulfonamide fragments similar to this compound. These hybrids demonstrated promising results in inhibiting tumor growth in vitro, suggesting that modifications to the original structure could enhance therapeutic efficacy.

作用機序

The mechanism of action of (E)-1-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)-3-phenylprop-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The methoxyphenyl group can enhance binding affinity through hydrophobic interactions and π-π stacking with aromatic residues.

類似化合物との比較

Similar Compounds

- (E)-1-(3-((4-methylphenyl)sulfonyl)azetidin-1-yl)-3-phenylprop-2-en-1-one

- (E)-1-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)-3-phenylprop-2-en-1-one

- (E)-1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-3-phenylprop-2-en-1-one

Uniqueness

Compared to similar compounds, (E)-1-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)-3-phenylprop-2-en-1-one is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This methoxy group can enhance the compound’s ability to participate in hydrogen bonding and other non-covalent interactions, potentially leading to different biological activities and applications.

生物活性

(E)-1-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)-3-phenylprop-2-en-1-one, also known by its CAS number 1798423-12-7, is a compound of interest due to its potential biological activities. This article explores the synthesis, biological properties, and mechanisms of action of this compound, supported by data tables and relevant case studies.

The molecular formula of this compound is C19H19NO4S, with a molecular weight of 357.4 g/mol. The structure features an azetidine ring, a sulfonyl group, and a phenylpropene moiety, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C19H19NO4S |

| Molecular Weight | 357.4 g/mol |

| CAS Number | 1798423-12-7 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The azetidine ring can be formed through nucleophilic substitutions and cyclization reactions involving sulfonyl derivatives and phenylpropene structures.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that azetidine derivatives can inhibit bacterial cell wall synthesis by targeting transpeptidase enzymes. This mechanism is crucial for the development of new antibacterial agents.

Anti-inflammatory Effects

The anti-inflammatory potential of related compounds has been documented in various studies. For example, aminomethyl derivatives of similar structures have demonstrated higher anti-inflammatory activity than standard drugs like diclofenac sodium . The presence of the methoxyphenyl sulfonyl group may enhance this activity through modulation of inflammatory pathways.

Antitumor Activity

Azetidine-containing compounds have been explored for their antitumor properties. In one study, novel azetidine analogues were synthesized and evaluated for their ability to inhibit tumor cell proliferation. These compounds showed promising results against various cancer cell lines, suggesting that this compound could also possess similar antitumor effects .

The biological activities of this compound can be attributed to its ability to interact with specific biochemical pathways:

- Inhibition of Transpeptidase Enzymes : Similar compounds have been shown to bind to transpeptidase enzymes, disrupting bacterial cell wall synthesis.

- Modulation of Inflammatory Mediators : The compound may influence the release and activity of pro-inflammatory cytokines, thereby reducing inflammation.

- Induction of Apoptosis in Cancer Cells : Research suggests that structural motifs in azetidine derivatives can trigger apoptotic pathways in cancer cells, leading to reduced tumor growth .

Case Studies

Several studies have examined the biological activities of structurally related compounds:

- Study on Anti-inflammatory Activity : A series of 1,5-diarylpyrazole compounds were evaluated for their anti-inflammatory effects using heat-induced protein denaturation techniques. The findings indicated that specific modifications could enhance anti-inflammatory potency .

- Antimicrobial Evaluation : A library of heterocyclic compounds was tested for antibacterial activity against Gram-positive bacteria, revealing that some derivatives exhibited potent inhibitory effects comparable to existing antibiotics .

特性

IUPAC Name |

(E)-1-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]-3-phenylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4S/c1-24-16-8-10-17(11-9-16)25(22,23)18-13-20(14-18)19(21)12-7-15-5-3-2-4-6-15/h2-12,18H,13-14H2,1H3/b12-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPZVLVQMGAGAOJ-KPKJPENVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)C=CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)/C=C/C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。